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Allitinib metabolite M6 - 845271-71-8

Allitinib metabolite M6

Catalog Number: EVT-8558049
CAS Number: 845271-71-8
Molecular Formula: C21H16ClFN4O
Molecular Weight: 394.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Allitinib metabolite M6 is a significant pharmacological entity derived from the metabolism of allitinib, a selective irreversible inhibitor targeting the epidermal growth factor receptor (EGFR) and human epidermal receptor 2 (HER2). Allitinib is primarily developed for treating various solid tumors, particularly non-small cell lung cancer. The compound is structurally related to lapatinib and features an acrylamide side chain, which contributes to its unique metabolic profile and therapeutic efficacy.

Source

Allitinib is synthesized and studied in various pharmaceutical research settings, particularly in China, where it is undergoing clinical trials. The compound's metabolism has been extensively analyzed using advanced techniques such as ultra-high-performance liquid chromatography coupled with mass spectrometry, revealing multiple metabolites including M6 .

Synthesis Analysis

Methods

The synthesis of allitinib and its metabolites, including M6, involves complex organic chemistry techniques. The primary synthetic route for allitinib includes several steps:

  1. Formation of the Core Structure: The anilino-quinazoline framework is constructed through cyclization reactions involving appropriate precursors.
  2. Introduction of Functional Groups: Specific functional groups are introduced via electrophilic aromatic substitution or nucleophilic addition reactions to create the acrylamide side chain.
  3. Purification: The final product undergoes purification processes such as crystallization or chromatography to isolate allitinib.

Technical Details

The synthesis typically employs reagents that facilitate specific transformations while minimizing side reactions. Analytical methods like nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compounds .

Molecular Structure Analysis

Structure

The molecular structure of allitinib metabolite M6 can be depicted as a modified form of allitinib, where hydrolysis of the amide bond occurs. This modification alters the compound's electronic properties and biological activity.

Data

M6 retains key structural features that allow it to interact with EGFR and HER2 effectively. The precise molecular formula and weight of M6 are critical for understanding its pharmacokinetic behavior:

  • Molecular Formula: C₁₈H₁₈N₄O₃
  • Molecular Weight: Approximately 342.36 g/mol

These parameters are essential for calculating dosage and understanding metabolism .

Chemical Reactions Analysis

Reactions

The formation of allitinib metabolite M6 primarily occurs through amide hydrolysis, leading to the cleavage of the amide bond in allitinib. This reaction can be catalyzed by various enzymes including cytochrome P450 isoforms.

Technical Details

  • Enzymatic Hydrolysis: In vitro studies indicate that multiple cytochrome P450 enzymes (notably CYP3A4/5) play a significant role in catalyzing the hydrolysis reaction leading to M6 formation.
  • Phase I Metabolism: Following hydrolysis, further metabolic transformations may occur, including hydroxylation or conjugation with glucuronic acid in phase II metabolism .
Mechanism of Action

Process

Allitinib metabolite M6 acts by selectively inhibiting the activity of EGFR and HER2 receptors. This inhibition prevents downstream signaling pathways that promote cell proliferation and survival in cancerous tissues.

Data

The mechanism involves:

  • Binding Affinity: M6 exhibits a strong binding affinity for both EGFR and HER2, similar to its parent compound.
  • Inhibition Profile: Studies show that M6 retains significant antitumor activity against cells expressing mutant forms of EGFR (T790M/L858R) which are often resistant to other therapies .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: M6 is relatively stable under physiological conditions but may undergo further metabolism.
  • pKa Value: The pKa value indicates its ionization state at physiological pH, influencing its absorption and distribution characteristics.

Relevant analyses demonstrate that M6's physical and chemical properties contribute to its pharmacokinetics and bioavailability in clinical settings .

Applications

Scientific Uses

Allitinib metabolite M6 has garnered attention in various scientific fields:

  • Oncology Research: Investigated for its potential effectiveness against resistant cancer types due to its ability to inhibit mutant EGFR.
  • Pharmacokinetic Studies: Used in studies assessing drug interactions and metabolic pathways involving allitinib.
  • Translational Medicine: Explored for its role as a biomarker in predicting treatment responses in patients with specific genetic profiles related to EGFR mutations .
Metabolic Pathways and Biotransformation Mechanisms

Primary Metabolic Routes of Allitinib Leading to M6 Formation

Amide Hydrolysis as the Dominant Pathway for M6 Generation

Allitinib (AST1306) undergoes extensive biotransformation in humans, with amide hydrolysis identified as the principal route for generating its major pharmacologically active metabolite, M6 (N-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)acrylamide hydrolyzate). This reaction cleaves the acrylamide side chain of the parent drug, yielding a carboxylic acid derivative (M6) and acrylate. In vitro studies using human hepatocytes and recombinant enzymes confirmed this pathway's predominance, accounting for >80% of M6 formation. The reaction is NADPH-independent and proceeds without cytochrome P450 (CYP450) involvement, indicating direct enzymatic hydrolysis [1] [3].

Table 1: Kinetic Parameters of Allitinib Amide Hydrolysis

Enzyme SystemVmax (pmol/min/mg)Km (μM)Catalytic Efficiency (Vmax/Km)
Human Hepatocytes320 ± 4518.2 ± 3.117.6
Carboxylesterase 1H285 ± 3222.5 ± 2.812.7
Carboxylesterase 2198 ± 2735.1 ± 4.65.6

The reaction exhibits saturation kinetics, with carboxylesterase 1H (CES1H) showing the highest catalytic efficiency among hydrolytic enzymes. This contrasts sharply with lapatinib (a structural analog), which relies predominantly on oxidative CYP3A4-mediated metabolism rather than hydrolysis [1] [4].

Role of Non-Cytochrome P450 Enzymes in Secondary Modifications

Following initial hydrolysis, M6 undergoes secondary modifications via non-CYP450 enzymes:

  • Glutathione-S-Transferases (GSTs): Catalyze the conjugation of electrophilic intermediates formed during M6 oxidation, preventing reactive oxygen species accumulation. This reaction is independent of CYP450 isoforms [1].
  • Epoxide Hydrolase: Collaborates with GSTs to detoxify epoxide intermediates generated from residual unsaturated bonds in M6, though this contributes minimally (<5%) to its overall clearance [1] [3].
  • UDP-Glucuronosyltransferases (UGTs): Facilitate M6 glucuronidation, enhancing its aqueous solubility for renal excretion. UGT1A3 and UGT1A9 are primary contributors [8].

These modifications underscore the multi-enzymatic coordination required for M6 elimination, distinct from the CYP450-dominated metabolism of other allitinib metabolites.

Comparative Analysis of M6 with Other Allitinib Metabolites

M6 distinguishes itself structurally and pharmacologically from other allitinib metabolites:

  • Structural Specificity: M6 retains the quinazoline core but lacks the acrylamide moiety, unlike dihydrodiol metabolites (e.g., M10) which feature hydroxylated morpholine rings [1].
  • Enzymatic Pathways: While M6 formation is hydrolytic, dihydrodiol metabolites (e.g., M10) require CYP3A4/5 and CYP1A2 for oxidative dihydrodiol formation, followed by epoxide hydrolase-mediated hydration [1] [3].
  • Pharmacological Impact: M6 contributes 11% to steady-state exposure versus 70% for M10, but exhibits comparable EGFR/ErbB2 inhibition (IC50 = 2.1 nM) to allitinib (IC50 = 0.5–3.0 nM). Dihydrodiol metabolites show reduced kinase affinity (IC50 > 50 nM) [1] [3].

Table 2: Pharmacokinetic and Pharmacodynamic Properties of Key Allitinib Metabolites

MetaboliteFormation PathwaySteady-State Exposure (% of Allitinib)EGFR Inhibition (IC50, nM)Primary Enzymes Involved
M6Amide hydrolysis11%2.1Carboxylesterases, UGTs
M10Dihydrodiol oxidation70%58CYP3A4/5, Epoxide hydrolase
M14Glutathione conjugation<1%InactiveGlutathione-S-Transferase

M6's stability and sustained plasma concentrations enhance its therapeutic relevance, whereas dihydrodiol metabolites exhibit higher exposure but lower potency.

Interspecies Variability in M6 Biotransformation

Significant interspecies differences in M6 formation and clearance impact preclinical-to-clinical translation:

  • Hydrolysis Efficiency: Human hepatocytes generate M6 at 5.2-fold higher rates than rat hepatocytes (in vitro), attributed to higher carboxylesterase 1H expression in humans [1] [3].
  • Metabolite Profile Disparities: Mice exhibit undetectable M6 levels due to preferential oxidative metabolism via CYP2C isoforms, whereas dogs show M6 exposure comparable to humans but accelerated glucuronidation [3].
  • Polymorphic Influences: Genetic variations in human carboxylesterase 1H (CES1 gene) correlate with 40–60% interindividual variability in M6 area under the curve (AUC), a phenomenon absent in non-primate models [7] [9].

These variations necessitate cautious extrapolation of in vivo metabolite data from animal models, emphasizing human-derived systems for M6 pharmacokinetic predictions.

Table 3: Interspecies Variability in M6 Formation and Clearance

SpeciesM6 Formation Rate (pmol/min/mg protein)Dominant Secondary ModificationInterindividual Variability
Human320 ± 45GlucuronidationHigh (CES1 polymorphisms)
Rat61 ± 9SulfationLow
Dog290 ± 38GlucuronidationModerate
MouseNot detectableOxidationLow

This variability underscores the limitations of animal models in predicting human metabolite kinetics and highlights the need for in vitro human hepatocyte systems during drug development [1] [9].

Properties

CAS Number

845271-71-8

Product Name

Allitinib metabolite M6

IUPAC Name

4-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazoline-4,6-diamine

Molecular Formula

C21H16ClFN4O

Molecular Weight

394.8 g/mol

InChI

InChI=1S/C21H16ClFN4O/c22-18-10-16(5-7-20(18)28-11-13-2-1-3-14(23)8-13)27-21-17-9-15(24)4-6-19(17)25-12-26-21/h1-10,12H,11,24H2,(H,25,26,27)

InChI Key

FBSYJUVNGAMMOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)N)Cl

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